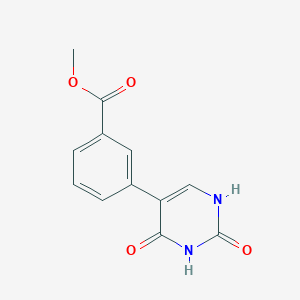

Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate

Descripción

Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate is a pyrimidine derivative featuring a benzoate ester group at the meta position of the aromatic ring and a 2,4-dioxo-tetrahydropyrimidine moiety.

Propiedades

IUPAC Name |

methyl 3-(2,4-dioxo-1H-pyrimidin-5-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-18-11(16)8-4-2-3-7(5-8)9-6-13-12(17)14-10(9)15/h2-6H,1H3,(H2,13,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESXOBKCVLBMNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate typically involves the regioselective alkylation of 4-methyluracil with ethyl bromoacetate . This reaction is followed by treatment with hydrazine hydrate to afford the hydrazide intermediate . Subsequent reactions with carbon disulfide in the presence of potassium hydroxide yield the oxadiazole derivative . The final product is obtained through a series of alkylation and cyclocondensation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate undergoes various types of chemical reactions, including:

Alkylation: The compound can be alkylated at different positions on the pyrimidine ring.

Cyclocondensation: This reaction leads to the formation of triazolothiadiazines.

Substitution: The compound can undergo substitution reactions with electrophilic and nucleophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include ethyl bromoacetate, chloroacetonitrile, and hydrazine hydrate . Reaction conditions often involve the use of solvents such as ethanol and bases like triethylamine .

Major Products Formed

The major products formed from these reactions include S-alkylated derivatives and triazolothiadiazines .

Aplicaciones Científicas De Investigación

Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate involves its interaction with various molecular targets. The pyrimidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to DNA synthesis and repair . The exact molecular targets and pathways involved depend on the specific derivatives and their applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations in Pyrimidine-Benzoate Derivatives

Key analogs include compounds with modifications to the pyrimidine core, substituent positions, and ester groups.

Table 1: Structural Comparison of Selected Pyrimidine-Benzoate Derivatives

Key Observations :

- Positional Isomerism : The meta-substituted benzoate in the target compound contrasts with para-substituted analogs (e.g., Table 1, Compound 9 and ), which may alter steric interactions in enzyme binding .

- Stereochemical Effects: Stereoisomers like 15a and 15b demonstrate that chiral centers in related pyrazino-isoquinoline systems significantly influence biological activity, suggesting that stereochemistry in pyrimidine derivatives could similarly modulate efficacy.

Actividad Biológica

Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate is with a molecular weight of approximately 273.25 g/mol. The compound features a benzoate moiety linked to a tetrahydropyrimidine ring that contains two keto groups at positions 2 and 4. This structural arrangement is crucial for its biological activity.

The biological activity of Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate is attributed to its ability to interact with specific molecular targets within cells. It may modulate various biological processes by binding to enzymes or receptors involved in metabolic pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic disorders or cancer progression.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors involved in neurotransmission or hormonal regulation.

Biological Activity

Research indicates that Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound has potential antitumor effects by inducing apoptosis in cancer cells.

- Antimicrobial Properties : It has shown activity against several bacterial strains and fungi, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The effectiveness of Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate can be linked to its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Dioxo Groups | Essential for enzyme interaction and inhibition |

| Pyrimidine Ring | Contributes to binding affinity with biological targets |

| Benzoate Moiety | Enhances lipophilicity and cellular uptake |

Case Study 1: Antitumor Effects

In a study published in a peer-reviewed journal, researchers evaluated the antitumor effects of Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate demonstrated minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against tested strains.

Case Study 3: Anti-inflammatory Properties

Research highlighted the compound's ability to inhibit the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.